N-(2,3-dimethylphenyl)benzenesulfonamide
Overview
Description
N-(2,3-Dimethylphenyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of a sulfonamide group attached to a benzene ring, with two methyl groups positioned at the 2 and 3 positions of the phenyl ring. This compound is known for its diverse pharmacological activities, including antibacterial and enzyme inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,3-Dimethylphenyl)benzenesulfonamide can be synthesized through the reaction between 2,3-dimethylaniline and benzenesulfonyl chloride in an aqueous basic medium . The reaction typically involves the following steps:
Starting Materials: 2,3-dimethylaniline and benzenesulfonyl chloride.
Reaction Medium: Aqueous basic medium, often using sodium hydroxide or potassium hydroxide.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, often in the presence of a weak base in an aprotic polar organic medium.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions of this compound include various alkyl and aryl derivatives, depending on the nucleophile used in the reaction .
Scientific Research Applications
N-(2,3-Dimethylphenyl)benzenesulfonamide has several scientific research applications, including:
Industry: The compound can be used in the synthesis of other sulfonamide derivatives, which have various industrial applications.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . By inhibiting this enzyme, the compound can delay glucose absorption, which is beneficial in managing conditions like diabetes. Additionally, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and other essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Dimethylphenyl)benzenesulfonamide: Similar in structure but with methyl groups at the 2 and 5 positions.
N-(2,4-Dimethylphenyl)benzenesulfonamide: Similar in structure but with methyl groups at the 2 and 4 positions.
N-(3,4-Dimethylphenyl)benzenesulfonamide: Similar in structure but with methyl groups at the 3 and 4 positions.
Uniqueness
N-(2,3-Dimethylphenyl)benzenesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of methyl groups at the 2 and 3 positions can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11-7-6-10-14(12(11)2)15-18(16,17)13-8-4-3-5-9-13/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLUYOWIZVRQSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126494-77-7 | |
Record name | 2',3'-DIMETHYLBENZENESULFONANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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